![molecular formula C16H16N6OS B2505630 [4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone CAS No. 727690-10-0](/img/structure/B2505630.png)
[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone," is not directly mentioned in the provided papers. However, the papers discuss various analogues and derivatives of arylpiperazine compounds, which are relevant to the understanding of similar compounds. Arylpiperazines are a class of compounds that have been extensively studied for their potential as central nervous system agents, with a particular focus on their affinity towards serotonin receptors, such as the 5-HT1A receptor .
Synthesis Analysis
The synthesis of arylpiperazine derivatives typically involves the creation of a piperazine backbone attached to different aromatic systems through various substituents. For instance, the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives was achieved, and these compounds were evaluated for their affinity towards 5-HT1A receptors . Similarly, other papers describe the synthesis of arylpiperazine compounds with different aromatic systems, such as benzotriazole and dihydronaphthalene , indicating a versatile approach to modifying the chemical structure to target specific receptor profiles.
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial for their interaction with receptors. Docking studies have been used to understand the electrostatic interactions between these compounds and the 5-HT1A receptor, providing insights into the structural requirements for receptor affinity . Additionally, crystal structure studies and density functional theory (DFT) calculations have been performed on related compounds to identify reactive sites and understand the conformation of the piperazine ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of arylpiperazine derivatives often include the formation of amide bonds and the introduction of various substituents to the aromatic rings. These reactions are designed to modulate the compounds' affinity and selectivity for different receptors. For example, the introduction of a benzotriazole moiety was found to contribute to both 5-HT1A and 5-HT2 receptor affinity , while modifications to the alkyl chain length and the introduction of bulky substituents have been used to improve selectivity for the 5-HT1A receptor over alpha 1-adrenergic receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives, such as solubility, crystallinity, and hydrogen bonding patterns, are important for their biological activity and pharmacokinetic profile. The crystal packing and intermolecular hydrogen bonds of related compounds have been analyzed, revealing the nature of intermolecular contacts and the contribution of different interactions to the overall structure . These properties can influence the bioavailability and duration of action of the compounds, as seen in neuroleptic agents where the phenyl-4-piperidinylmethanone moiety was identified as a pharmacophore with potent neuroleptic activity and long duration of action .
Applications De Recherche Scientifique
DNA Interaction and Fluorescent Staining
Compounds similar to "[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone" have been studied for their ability to bind to DNA. For instance, Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, is used widely as a fluorescent DNA stain due to its ability to penetrate cells efficiently. Such compounds are valuable in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes, indicating potential applications in research and diagnostic fields (Issar & Kakkar, 2013).
Therapeutic Applications
Piperazine derivatives, including the one , show significant potential in drug design due to their structural diversity and pharmacological versatility. These compounds are found in a variety of therapeutic agents, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The slight modification of substitution patterns on the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of such compounds in rational drug design (Rathi et al., 2016).
Anti-mycobacterial Research
Piperazine analogues play a crucial role in the fight against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds serve as vital building blocks in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the significance of piperazine derivatives in addressing global health challenges such as tuberculosis (Girase et al., 2020).
Propriétés
IUPAC Name |
[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLSYOKRNPFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

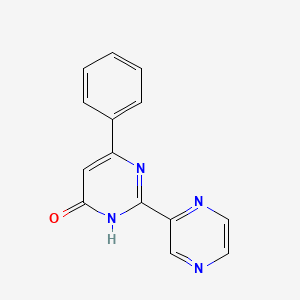
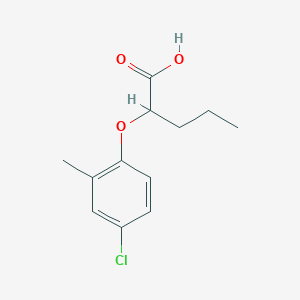

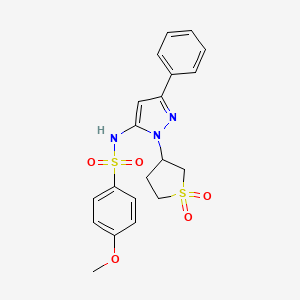
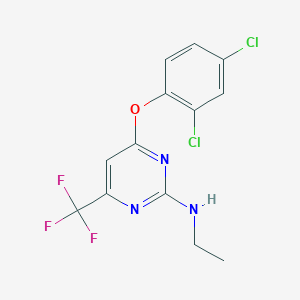
![2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2505555.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505561.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2505563.png)
![3-methyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2505565.png)
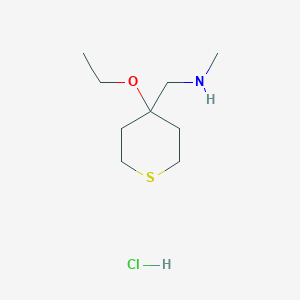
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)
![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)